Chloromethylphenethyltris(trimethylsiloxy)silane
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Overview
Description
Chloromethylphenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C18H37ClO3Si4 and a molecular weight of 449.284. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a chloromethyl group attached to a phenethyl group, further bonded to a silicon atom that is connected to three trimethylsiloxy groups .
Mechanism of Action
The mechanism of action of Chloromethylphenethyltris(trimethylsiloxy)silane is thought to involve the formation of a siloxane bridge between two molecules. This bridge can then be used to facilitate the formation of other molecules, such as polymers or surfactants.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Future Directions
Silane-modified polyether (SMPE) combines the advantages of polyurethane and silicone owing to its special chemical structure. It even provides better adhesion, abrasion resistance, and stability than polyurethane and silicone . The effects of silane coupling agent, which includes interfacial adhesive strength, water treatment, polymer composites and coatings make it valuable for multi-materialization .
Preparation Methods
The synthesis of chloromethylphenethyltris(trimethylsiloxy)silane typically involves the reaction of chloromethylphenethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chloromethylphenethyltris(trimethylsiloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include substituted phenethyl derivatives, silanols, and various oxidation products .
Scientific Research Applications
Chloromethylphenethyltris(trimethylsiloxy)silane has several scientific research applications:
Comparison with Similar Compounds
Chloromethylphenethyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the phenethyl and chloromethyl groups, making it less reactive in certain substitution reactions.
Chloromethyltris(trimethylsiloxy)silane: This compound is similar but does not have the phenethyl group, which affects its reactivity and applications.
Decamethylcyclopentasiloxane: This cyclic compound has different structural properties and is used in different applications, such as in cosmetics and personal care products.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stable silane structure, making it versatile for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJRRZVVBCLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClO3Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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